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Methyl 2-amino-3-(1H-indol-3-yl)propanoate

Cat. No.: B091758
CAS No.: 7303-49-3
M. Wt: 218.25 g/mol
InChI Key: KCUNTYMNJVXYKZ-UHFFFAOYSA-N
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Description

Context within Tryptophan Chemistry and Biological Significance

To understand the role of Methyl 2-amino-3-(1H-indol-3-yl)propanoate, one must first appreciate the importance of its parent molecule, L-tryptophan. Tryptophan is one of the eight essential α-amino acids for humans, meaning the body cannot synthesize it, and it must be obtained from dietary sources. medlineplus.govnutranews.org Its primary role is as a constituent in the biosynthesis of proteins. wikipedia.orgpatsnap.com

Beyond its function in protein synthesis, tryptophan is a crucial biochemical precursor to several physiologically vital molecules. wikipedia.org The body utilizes tryptophan to produce:

Serotonin (B10506): A key neurotransmitter that regulates mood, sleep, appetite, and pain. medlineplus.govwikipedia.org

Melatonin (B1676174): A neurohormone synthesized from serotonin, which governs the sleep-wake cycle. medlineplus.govwikipedia.orgpatsnap.com

Niacin (Vitamin B3): Essential for energy metabolism and DNA production, which the liver can synthesize from tryptophan via the kynurenine (B1673888) pathway. medlineplus.govwikipedia.orggeneticlifehacks.com

Given this profound biological significance, the synthesis of tryptophan derivatives is a major focus of medicinal chemistry and biochemical research. chim.it this compound is a direct derivative where the carboxylic acid group of tryptophan is converted into a methyl ester. This chemical modification is synthetically strategic. The ester group acts as a "protecting group," masking the reactive carboxylic acid. This allows chemists to perform chemical modifications on other parts of the molecule, such as the indole (B1671886) ring, without interference from the acidic proton of the carboxyl group. google.com Its structural similarity to natural amino acids also makes it a valuable component in peptide synthesis and in studies of enzyme mechanisms involving indole-based compounds. myskinrecipes.com

Role as a Research Intermediate and Synthetic Building Block

The primary utility of this compound in a research setting is as a synthetic intermediate or "building block." myskinrecipes.com Numerous natural products, particularly complex indole alkaloids, contain substituted tryptophan motifs, but the direct functionalization of the tryptophan indole ring is often challenging. chim.itnih.gov Starting with a protected form like the methyl ester allows for more controlled and selective reactions.

A significant area of research where this compound is employed is in C–H functionalization, a modern synthetic strategy that involves directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. For instance, to create diversely substituted tryptophan derivatives, researchers often begin with N-Boc-L-tryptophan methyl ester. nih.gov The Boc (tert-butyloxycarbonyl) group protects the amino group, while the methyl ester protects the carboxyl group. This doubly protected structure is stable and suitable for advanced catalytic reactions.

Table 2: Example of Research Application
Reaction TypeStarting Material (Derivative)GoalSignificanceSource
Iridium-Catalyzed C-H BorylationN-Boc-L-tryptophan methyl esterTo directly attach a boryl group to the C7 position of the indole ring.Provides a route to otherwise inaccessible 7-substituted tryptophan derivatives, which are precursors to complex natural products and pharmaceutical compounds. nih.gov
Palladium-Catalyzed C-H CouplingN-acetyl-tryptophan methyl esterTo directly form a new carbon-carbon bond at the C2 position of the indole ring with various boronic acids.Enables the direct modification of tryptophan residues, even within dipeptides, using water as a solvent and air as an oxidant, which is environmentally favorable. acs.org

In one detailed study, researchers developed a method for the direct C7 functionalization of tryptophan. nih.gov They used N-Boc-L-tryptophan methyl ester as the substrate for an iridium-catalyzed borylation reaction, which selectively attaches a boron-containing functional group to the 7-position of the indole ring. This intermediate can then be used in subsequent cross-coupling reactions to introduce a wide variety of substituents at a traditionally non-reactive site. Such methods are critical for synthesizing complex indole alkaloids and other bioactive molecules that are derivatives of tryptophan. chim.itencyclopedia.pubwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B091758 Methyl 2-amino-3-(1H-indol-3-yl)propanoate CAS No. 7303-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUNTYMNJVXYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864547
Record name Methyl tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7303-49-3
Record name Tryptophan methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Transformations of Methyl 2 Amino 3 1h Indol 3 Yl Propanoate and Its Derivatives

Chemical Synthesis Approaches

The synthesis of methyl 2-amino-3-(1H-indol-3-yl)propanoate is fundamentally an esterification of tryptophan. The diverse approaches to this and related derivatives reflect the broader evolution of organic synthesis, with increasing emphasis on efficiency, stereocontrol, and modularity.

Classical methods for the preparation of amino acid methyl esters, including methyl tryptophanate, primarily involve direct esterification of the parent amino acid in the presence of an acid catalyst. These methods are well-established and widely used due to their simplicity and the availability of starting materials.

One common and effective method involves the reaction of tryptophan with methanol (B129727) in the presence of thionyl chloride (SOCl₂). google.com In this process, thionyl chloride reacts with methanol to form methyl sulfite (B76179) and hydrogen chloride (HCl) in situ. The generated HCl protonates the carboxylic acid group of tryptophan, activating it for nucleophilic attack by methanol, leading to the formation of the methyl ester hydrochloride salt. google.com

Another straightforward approach utilizes trimethylchlorosilane (TMSCl) in methanol. mdpi.com Amino acids can be efficiently converted to their corresponding methyl ester hydrochlorides at room temperature using this system. The reaction is generally clean and provides good to excellent yields, making it a convenient and operationally simple alternative to methods requiring harsher reagents like thionyl chloride or gaseous HCl. mdpi.com

These classical methods are summarized below:

MethodReagentsKey Features
Fischer-Speier EsterificationTryptophan, Methanol, Thionyl Chloride (SOCl₂)In situ generation of HCl catalyst; product isolated as hydrochloride salt. google.com
Silyl Ester-mediated EsterificationTryptophan, Methanol, Trimethylchlorosilane (TMSCl)Mild reaction conditions (room temperature); good to excellent yields. mdpi.com

While the direct esterification of enantiomerically pure L-tryptophan is common, some synthetic routes may produce a racemic mixture of D- and L-methyl tryptophanate. In such cases, or when the D-enantiomer is specifically desired, resolution strategies are employed to separate the enantiomers.

A primary method for resolving racemic amines and amino acid esters is through the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent, typically a chiral acid or base, to form two diastereomeric salts with different physical properties, such as solubility. researchgate.netnih.gov One of the diastereomers can then be selectively crystallized and separated. Following separation, the desired enantiomer is recovered by breaking the salt.

Recent advancements have introduced novel resolving agents to improve the efficiency of this process. For instance, poly(ethylene glycol) (PEG) has been attached to known resolving agents like (R)-mandelic acid. nih.gov This "PEGylation" imparts unique phase-transition properties to the resolving agent. The diastereomeric complex can be induced to precipitate from solution by a change in temperature, facilitating an easier and potentially faster separation compared to traditional crystallization methods. researchgate.netnih.gov The first cycle of such a resolution can yield products with optical purities ranging from 72-85%, which can be enhanced through subsequent cycles. nih.gov

Modern organic synthesis prioritizes methods that can directly generate a single, desired enantiomer, bypassing the need for racemic synthesis and subsequent resolution. These enantioselective and stereoselective pathways offer greater efficiency and atom economy.

Numerous strategies have been developed for the asymmetric synthesis of tryptophan and its derivatives. These can be broadly categorized into methods that construct the amino acid backbone on a pre-existing indole (B1671886) nucleus or methods that build the indole ring onto an amino acid precursor. chim.it Key enantioselective approaches include the use of chiral auxiliaries and enzymatic resolutions.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product.

One prominent strategy is the Schöllkopf chiral auxiliary method . acs.orgnih.gov This approach utilizes a bislactim ether, such as (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, derived from valine. The auxiliary is regioselectively lithiated and then alkylated with an appropriate indole-containing electrophile (e.g., 3-(chloromethyl)-1H-indole). The bulky auxiliary shields one face of the molecule, forcing the alkylating agent to approach from the opposite side, thus ensuring high diastereoselectivity. Mild acid hydrolysis subsequently cleaves the auxiliary, releasing the desired amino acid methyl ester with high enantiomeric purity. nih.gov

Another powerful technique is the asymmetric Strecker synthesis . scispace.comrsc.org This method involves the condensation of an indole-3-acetaldehyde derivative with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral imine. scispace.comrsc.orgrsc.org Subsequent addition of a cyanide source (e.g., trimethylsilyl (B98337) cyanide) proceeds with high stereoselectivity, controlled by the chiral auxiliary, to form an α-aminonitrile. Hydrolysis of the nitrile group and removal of the auxiliary then yields the target tryptophan derivative in high optical purity. rsc.org

Chiral Auxiliary MethodAuxiliary ExampleKey Reaction
Schöllkopf MethodBislactim ether of ValineAsymmetric alkylation of a lithiated chiral glycine (B1666218) equivalent. acs.orgnih.gov
Asymmetric Strecker Synthesis(S)-α-methylbenzylamineStereoselective cyanide addition to a chiral imine. scispace.comrsc.org

Enzymatic resolution is a highly effective method for separating enantiomers that leverages the inherent stereospecificity of enzymes. In a process known as enzymatic kinetic resolution (EKR), an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.gov

For tryptophan derivatives, hydrolases such as lipases and proteases are commonly employed. researchgate.netmdpi.com For example, the racemic methyl ester of a tryptophan derivative can be subjected to enzymatic hydrolysis. An L-selective enzyme like α-chymotrypsin will specifically hydrolyze the L-methyl ester to the corresponding L-amino acid, leaving the D-methyl ester untouched. nih.govresearchgate.net The resulting mixture of the L-amino acid and the D-amino acid ester can then be easily separated based on their different chemical properties (e.g., acidity and solubility). nih.gov

The efficiency of an enzymatic resolution is often described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity for one enantiomer over the other. nih.gov High E-values are indicative of a highly selective and effective resolution. mdpi.com

Enzyme ClassExample EnzymeTypical Reaction
Proteasesα-ChymotrypsinEnantioselective hydrolysis of the L-ester from a racemic D,L-amino acid ester mixture. nih.gov
LipasesCandida antarctica lipase (B570770) B (CAL-B)Enantioselective acylation or deacylation of a racemic substrate. researchgate.net
AcylasesN-AcylaseHydrolysis of an N-acetyl group from one enantiomer of a racemic N-acetyl amino acid mixture. rsc.org

The synthesis of complex tryptophan derivatives often requires more advanced and versatile synthetic methods. These methodologies focus on creating carbon-carbon and carbon-heteroatom bonds with high precision and control.

Transition Metal-Catalyzed Cross-Coupling Reactions: Methods like the Negishi coupling provide a powerful tool for C-C bond formation. This involves coupling an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, enabling the synthesis of complex tryptophan structures. chim.it

Friedel-Crafts and Conjugate Addition Reactions: The electron-rich indole nucleus is well-suited for electrophilic substitution reactions. Asymmetric Friedel-Crafts reactions, where indoles add to electrophilic partners like 2-aminoacrylates in the presence of a chiral catalyst, can provide direct access to enantiomerically enriched tryptophan derivatives. chim.it

C-H Activation: A cutting-edge strategy involves the direct functionalization of C-H bonds. Transition metal catalysts, often palladium-based, can selectively activate a specific C-H bond in an alanine (B10760859) derivative and couple it with an indole. This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. chim.it For instance, the β-C(sp³)-H bonds of alanine can be activated to directly form the bond with the indole ring, yielding tryptophan derivatives. chim.it

Enantioselective and Stereoselective Synthetic Pathways

Biocatalytic and Biosynthetic Routes

The synthesis of this compound, commonly known as L-tryptophan methyl ester, and its derivatives is increasingly reliant on biocatalytic and biosynthetic methods. These approaches offer high selectivity and environmentally benign alternatives to traditional chemical synthesis. researchgate.net Enzymes and engineered microorganisms are pivotal in catalyzing specific reactions, from the formation of the ester to the de novo synthesis of the tryptophan backbone. nih.govmdpi.com

The formation and hydrolysis of the methyl ester bond in this compound are classic examples of reversible reactions that can be efficiently catalyzed by hydrolase enzymes, such as proteases and lipases. ncert.nic.innih.gov The reaction involves the direct esterification of L-tryptophan with methanol or the hydrolysis of the ester back to the parent amino acid and methanol. The equilibrium of this reaction can be manipulated by controlling reaction conditions, such as water activity. nih.gov

Hydrolases are well-known for their high degree of stereoselectivity, a crucial attribute for the synthesis of enantiomerically pure amino acid derivatives. Enzymes such as α-chymotrypsin and subtilisin exhibit a strong preference for the L-enantiomer of amino acid esters. This specificity allows them to selectively catalyze the hydrolysis or synthesis of L-tryptophan methyl ester, leaving the D-enantiomer largely unreacted. This characteristic is exploited in the kinetic resolution of racemic mixtures of tryptophan esters to produce the optically pure L-form, which is the biologically active isomer. The basis for this selectivity lies in the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment that preferentially binds and acts upon one enantiomer over the other.

Table 1: Kinetic Parameters of Tryptophan Synthase Variants
Enzyme VariantSubstrate(s)Kinetic ParameterValueReference
Wild-Type Tryptophan SynthaseIndole + L-SerineKₘ (Indole)20 µM researchgate.net
Wild-Type Tryptophan SynthaseIndole + L-ThreonineKₘ (Indole)1,400 µM researchgate.net
Engineered Tryptophan Synthase (V231A/K382G)5-hydroxyindole + L-Serinekcat/Kₘ4.36 mM⁻¹∙s⁻¹ nih.gov

Directed evolution is a powerful protein engineering technique that mimics natural selection in the laboratory to improve or alter the function of enzymes. ucsb.edu This process involves generating libraries of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify mutants with desired characteristics, such as enhanced activity, altered substrate specificity, or improved stability. nih.gov

This strategy has been successfully applied to engineer tryptophan synthase for the efficient synthesis of tryptophan analogues. In one study, tryptophan synthase from Escherichia coli was engineered through error-prone PCR to improve the synthesis of L-5-hydroxytryptophan. A high-activity mutant, V231A/K382G, was identified that showed a 3.79-fold higher activity than the parent enzyme. nih.govresearchgate.net The catalytic efficiency (kcat/Kₘ) of this mutant reached 4.36 mM⁻¹∙s⁻¹, and it achieved a product yield of 86.7% under optimized conditions. nih.govscispace.com Such studies demonstrate that directed evolution is a highly effective strategy for creating novel biocatalysts for the synthesis of valuable tryptophan derivatives. nih.govresearchgate.net

Table 2: Outcomes of Directed Evolution on Tryptophan Synthase
ParameterEnzymeImprovement/ResultReference
Target ProductTryptophan SynthaseL-5-Hydroxytryptophan nih.govresearchgate.net
MutationsEngineered Tryptophan SynthaseV231A/K382G nih.govresearchgate.net
Activity IncreaseEngineered vs. Parent Enzyme3.79-fold nih.gov
Catalytic Efficiency (kcat/Kₘ)Engineered Enzyme (V231A/K382G)4.36 mM⁻¹∙s⁻¹ nih.gov
Product YieldEngineered Enzyme (V231A/K382G)86.7% nih.gov

The industrial production of L-tryptophan and its derivatives is predominantly achieved through microbial fermentation using strains of Escherichia coli or Corynebacterium glutamicum. nih.govmdpi.comwikipedia.org These microorganisms synthesize tryptophan from simple carbon sources like glucose via the shikimate pathway. nih.gov While the direct microbial production of this compound is not a primary focus, the high-yield production of the L-tryptophan precursor is a well-established and critical industrial process. mdpi.comfrontiersin.org The synthesized L-tryptophan can then be chemically or enzymatically esterified. The biosynthesis pathway involves several key precursors, including phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P), which are converted through a series of enzymatic steps to chorismate, and subsequently to tryptophan. researchgate.netnih.gov

To achieve the high titers of L-tryptophan required for industrial applications, microorganisms are extensively modified using metabolic engineering techniques. researchgate.netnih.gov These strategies aim to maximize the carbon flux towards tryptophan synthesis and are broadly categorized as follows:

Enhancing Precursor Supply : The availability of the primary precursors, PEP and E4P, is often a limiting factor. researchgate.net Genetic modifications are made to channel more carbon from central metabolism into the pentose (B10789219) phosphate (B84403) pathway (for E4P) and to prevent the consumption of PEP by other pathways. For example, knocking out genes like pykA (encoding pyruvate (B1213749) kinase II) and ppc (encoding phosphoenolpyruvate carboxylase) in E. coli has been shown to increase the intracellular pool of PEP, thereby boosting tryptophan production. nih.gov

Deregulation of the Biosynthesis Pathway : The tryptophan synthesis pathway is naturally under tight regulation by feedback inhibition and repression, where high levels of tryptophan shut down its own production. wikipedia.org Metabolic engineering involves introducing mutations in key enzymes, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, to render them insensitive to feedback inhibition by tryptophan. nih.gov

Elimination of Competing Pathways : To prevent the diversion of carbon to by-products, genes involved in competing metabolic pathways are deleted. This ensures that a larger fraction of the carbon source is directed towards the desired product. mdpi.com

Through the systematic application of these strategies, engineered strains of E. coli have been developed that can achieve remarkable production levels. For instance, a strain with modifications to enhance the PEP supply and upregulate the tryptophan synthesis pathway accumulated approximately 49 g/L of tryptophan in a bioreactor, with a yield of 0.186 g of tryptophan per gram of glucose. nih.gov

Table 3: Metabolic Engineering Strategies for Enhanced L-Tryptophan Production in E. coli
StrategyGenetic Modification ExamplePurposeReference
Increase Precursor (PEP) SupplyKnockout of pykA and ppc genesTo reduce consumption of phosphoenolpyruvate (PEP) by competing pathways. nih.gov
Relieve Feedback InhibitionMutation of aroG gene (DAHP synthase)To make the enzyme insensitive to high tryptophan concentrations. researchgate.net
Overexpress Pathway EnzymesIncreased expression of trpEDCBA operonTo increase the catalytic capacity of the tryptophan synthesis pathway. researchgate.net
Improve Cofactor (NADPH) SupplyInactivation of Cra (catabolite repressor/activator)To upregulate the pentose phosphate pathway, increasing NADPH supply. mdpi.com

Microbial Biosynthesis of Tryptophan Derivatives

De novo Biosynthesis

The de novo biosynthesis of this compound, commonly known as tryptophan methyl ester, is fundamentally linked to the biosynthesis of its parent amino acid, L-tryptophan. In microorganisms and plants, L-tryptophan is synthesized from chorismic acid. wikipedia.orgnih.gov The pathway begins with the conversion of chorismate to anthranilate, a reaction catalyzed by anthranilate synthase. nih.gov This is followed by a series of five enzymatic steps to yield indole, which is then condensed with serine in the final step to form L-tryptophan. wikipedia.org This last reaction is catalyzed by the enzyme tryptophan synthase (TrpS), a heterodimeric protein complex. chim.itnih.gov The α-subunit of TrpS catalyzes the conversion of indole-3-glycerol phosphate to indole, while the β-subunit facilitates the reaction between indole and L-serine to produce L-tryptophan. chim.it

While the biosynthesis of L-tryptophan is well-established, the direct de novo biosynthesis of its methyl ester is not a primary metabolic pathway. Instead, the esterification is typically achieved through enzymatic or chemical methods post-biosynthesis of the amino acid. Enzymatic synthesis offers a green and highly selective alternative to chemical methods. For instance, α-chymotrypsin has been utilized for the enantioselective enzymatic hydrolysis of D,L-tryptophan methyl ester to resolve and obtain enantiomerically pure α-[14C]methyl-L-tryptophan, demonstrating the utility of enzymes in manipulations of the ester. nih.govresearchgate.net Industrial production of tryptophan itself relies heavily on biosynthetic routes, using fermentation with genetically modified bacteria like E. coli or C. glutamicum that have been engineered to overproduce the amino acid from simple carbon sources like glucose or glycerol. wikipedia.orgnih.gov Subsequent esterification can then be performed as a separate synthetic step.

Derivatization and Functionalization of the Tryptophan Methyl Ester Scaffold

The tryptophan methyl ester scaffold is a versatile starting point for the synthesis of a wide array of more complex molecules and modified amino acid derivatives. Its functional groups—the α-amino group, the methyl ester, and the indole ring—offer multiple sites for chemical modification. Strategic derivatization is crucial for its use in peptide synthesis and for developing novel bioactive compounds.

Amine and Carboxyl Protection Strategies (e.g., Boc, Fmoc)

In peptide synthesis and other chemical transformations, it is essential to temporarily block the reactive α-amino and carboxyl groups to prevent unwanted side reactions. organic-chemistry.org For this compound, the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are commonly employed for the protection of the α-amino group.

The Boc group is a widely used protecting group that renders the amino group unreactive to many reagents. chemimpex.com Nα-Boc-L-tryptophan methyl ester is a key building block in peptide synthesis and drug development, valued for its enhanced stability and reactivity in controlled coupling reactions. chemimpex.comcymitquimica.com The Boc group can be selectively removed under acidic conditions, for instance, using trifluoroacetic acid (TFA). google.com Interestingly, for tryptophan derivatives where both the α-amino group and the indole nitrogen are protected with Boc groups, treatment with 2.7-molar hydrochloric acid in dioxane can selectively cleave the α-amino Boc group while leaving the indole N-Boc group intact. google.com

The Fmoc group is another cornerstone of modern peptide synthesis, particularly in solid-phase synthesis. google.com It is attached to the α-amino group of tryptophan methyl ester to form Fmoc-L-Trp-Ome. nih.gov A key advantage of the Fmoc group is its stability under acidic conditions, allowing for the use of acid-labile protecting groups on other parts of the molecule. The Fmoc group is typically removed under mild basic conditions, most commonly with a solution of piperidine (B6355638) in an organic solvent, an orthogonal deprotection strategy relative to the acid-labile Boc group. organic-chemistry.org This orthogonality is crucial for the stepwise assembly of complex peptides. google.com

Protecting GroupCompound NameAbbreviationDeprotection Condition
tert-butyloxycarbonylNα-Boc-L-tryptophan methyl esterBoc-Trp-OMeAcidic (e.g., TFA, HCl in dioxane)
9-fluorenylmethyloxycarbonylNα-Fmoc-L-tryptophan methyl esterFmoc-Trp-OMeBasic (e.g., Piperidine)

Regioselective Modifications of the Indole Ring

The indole ring of tryptophan is a nucleophilic aromatic system that can undergo various electrophilic substitution reactions. However, controlling the position of substitution (regioselectivity) can be challenging. nih.gov Research has focused on developing methodologies to achieve selective functionalization at specific positions of the indole nucleus within the tryptophan methyl ester scaffold, which is critical for creating structurally diverse and functionally optimized molecules.

Nitration introduces a nitro group onto the indole ring, which can then be converted into a variety of other functional groups. nih.gov The regioselectivity of the nitration of tryptophan methyl ester derivatives is highly dependent on the reaction conditions, particularly the solvent and the protecting groups used.

A study on the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester demonstrated precise control over the reaction outcome. nih.govnih.gov When the reaction is performed with nitric acid (HNO₃) in acetic anhydride (B1165640) at 0°C, the major product is Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester, obtained in a 67% yield. nih.gov In contrast, changing the solvent to trifluoroacetic acid under the same temperature conditions directs the nitration to the C6 position, yielding Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester in 69% yield. nih.govnih.gov This solvent-dependent regioselectivity provides an efficient route to selectively synthesize 2-nitro and 6-nitro tryptophan derivatives. nih.gov

SolventPosition of NitrationProductYield
Acetic AnhydrideC2Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester67%
Trifluoroacetic AcidC6Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester69%

Halogenation of the indole ring is another important modification that can significantly alter the biological properties of tryptophan derivatives. nih.gov Both chemical and enzymatic methods have been developed for the regioselective halogenation of the tryptophan scaffold.

Chemically, reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used. For instance, the reaction of Nα-trifluoroacetyl-L-tryptophan methyl ester with NBS in carbon tetrachloride yields the corresponding 2-bromo derivative in high yield (83%). nih.gov

Enzymatic halogenation offers a highly specific and environmentally benign alternative. nih.gov Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of tryptophan. chemrxiv.orgmdpi.com Different members of this enzyme family exhibit distinct regioselectivity, targeting the C5, C6, or C7 positions of the indole ring. mdpi.com For example, the halogenase SttH is effective for halogenation at the C6 position, while RebH shows high activity for the C7 position. nih.gov These enzymes require molecular oxygen, a halide salt (e.g., NaCl or NaBr), and a reduced flavin cofactor (FADH₂) to function. nih.govnih.gov This biocatalytic approach has been successfully implemented in engineered E. coli to create autonomous systems for the biosynthesis and incorporation of halogenated tryptophans into proteins. nih.gov

MethodReagent/EnzymePosition of Halogenation
ChemicalN-Bromosuccinimide (NBS)C2
EnzymaticTryptophan 6-halogenase (e.g., SttH)C6
EnzymaticTryptophan 7-halogenase (e.g., RebH)C7
EnzymaticTryptophan 5-halogenase (e.g., PyrH)C5

Alkylation of the indole ring, particularly at the N1 position, is a common strategy to increase the lipophilicity of tryptophan derivatives and modulate their biological activity. The N1-alkylation of Boc-protected tryptophan methyl ester (Boc-Trp-OMe) can be achieved using a base and an alkylating agent.

In one reported synthesis, Boc-Trp-OMe was alkylated at the indole nitrogen using 5-(Boc-amino)pentyl mesylate in the presence of sodium hydride (NaH). nih.gov The reaction was conducted at room temperature over 24 hours. Following the alkylation, the methyl ester was hydrolyzed under basic conditions to yield the corresponding carboxylic acid, N1-Boc-1-[5-(Boc-amino)pentyl]tryptophan, in a 35.8% yield after purification. nih.gov This two-step, one-pot procedure demonstrates a viable route for introducing alkyl chains onto the indole nitrogen of the tryptophan scaffold. nih.gov

Formation of Branched Peptides and Conjugates

The unique structural features of this compound, the methyl ester of tryptophan, provide a versatile scaffold for the synthesis of complex biomolecules, including branched peptides and various conjugates. The presence of a reactive α-amino group, a carboxyl group, and an indole side chain allows for chemoselective modifications, leading to the construction of non-linear peptide architectures and the attachment of diverse functional moieties. The strategic application of orthogonal protecting groups is fundamental to achieving regioselective control during these synthetic transformations.

The synthesis of branched peptides often involves utilizing an amino acid with a side chain that can serve as an attachment point for another peptide chain. While the indole ring of tryptophan can be functionalized, creating branched structures from the peptide backbone requires a different strategic approach. This typically involves the use of amino acids with side chains containing amino or carboxyl groups, such as lysine (B10760008) or aspartic acid, which are specifically protected to allow for selective deprotection and subsequent peptide chain elongation.

The formation of peptide conjugates with small molecules, lipids, or polymers is a widely used strategy to enhance the therapeutic properties of peptides, such as stability, targeting, and cellular uptake. This compound can be a key component in these conjugates. The α-amino group or the C-terminal carboxyl group can serve as a ligation site for the attachment of various molecules. For instance, the free α-amino group of a C-terminal tryptophan methyl ester can be selectively acylated with a molecule of interest, provided that other reactive groups in the peptide are appropriately protected.

Detailed Research Findings:

The synthesis of branched and conjugated peptides is a sophisticated process that relies heavily on the principles of orthogonal protection and chemoselective ligation. The choice of protecting groups for the α-amino group, the carboxyl group, and any reactive side chains determines the order in which different parts of the molecule can be selectively deprotected and reacted.

For example, in the context of Solid-Phase Peptide Synthesis (SPPS), the α-amino group is typically protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl), while side chains are protected with acid-labile groups. This orthogonality allows for the iterative elongation of the peptide chain. To create a branch, an amino acid with a side-chain amino group protected by a different, orthogonally removable group (e.g., Alloc or Dde) can be incorporated. Once the main peptide chain is assembled, this specific side-chain protecting group can be selectively removed, and a new peptide chain can be synthesized from that point.

The following table summarizes key aspects of synthetic strategies for forming branched peptides and conjugates, which can involve tryptophan derivatives like this compound.

Synthetic Strategy Key Principle Typical Reagents and Conditions Application
Branched Peptide Synthesis via Side-Chain Elongation Use of an amino acid with an orthogonally protected reactive side chain (e.g., Lys, Orn, Asp, Glu).Fmoc/tBu for backbone, Alloc/Pd(PPh₃)₄ or Dde/hydrazine for side-chain deprotection.Creation of multivalent peptides, enzyme mimics, and vaccine candidates.
Peptide Conjugation via C-Terminal α-Amino Group Acylation of the free α-amino group of a C-terminal amino acid ester.The peptide is synthesized with a C-terminal ester (e.g., methyl ester). The N-terminus and side chains are protected. The desired molecule is activated (e.g., as an NHS-ester) and coupled to the free α-amino group.Attachment of reporter molecules (dyes, biotin), drugs, or polymers (PEGylation).
Peptide Conjugation via N-Terminal α-Amino Group Standard peptide coupling to the N-terminus of a peptide chain.The peptide is synthesized with a free N-terminus. The desired molecule (with a carboxylic acid) is activated using coupling reagents (e.g., HBTU, HATU) and coupled.General method for N-terminal labeling and modification.
Chemoselective Ligation (e.g., Native Chemical Ligation) Reaction between a C-terminal thioester and an N-terminal cysteine.Formation of a peptide thioester. Ligation in aqueous buffer at neutral pH.Synthesis of large proteins and cyclic peptides.

While direct branching from the α-carbon of this compound is not a common strategy, its incorporation into peptide sequences that are subsequently branched or conjugated is a valuable tool in peptide chemistry. The indole side chain of tryptophan can also participate in specific conjugation reactions, further expanding the possibilities for creating complex and functional peptide-based molecules.

Biochemical and Biological Research Applications

Interplay with Tryptophan Metabolic Pathways

As a derivative of L-tryptophan, the methyl ester form is intimately linked to the major metabolic routes of its parent amino acid. L-tryptophan is a critical precursor for the synthesis of proteins and a variety of bioactive molecules. nih.gov Aside from protein synthesis, the majority of free L-tryptophan is catabolized through two principal pathways: the kynurenine (B1673888) pathway, which accounts for over 90-95% of tryptophan degradation, and the serotonin (B10506) pathway, which leads to the production of neurotransmitters and neurohormones. researchgate.netnih.govmdpi.com L-Tryptophan methyl ester serves as a substrate or modulator in these pathways, enabling researchers to study their complex regulation and physiological consequences.

The kynurenine pathway is the primary route for tryptophan metabolism in most mammalian tissues. nih.gov It begins with the conversion of L-tryptophan into N-formylkynurenine and proceeds to generate a host of biologically active metabolites that are involved in processes such as inflammation and neurotransmission. nih.govnih.gov

The first and rate-limiting step of the kynurenine pathway is catalyzed by two distinct heme-containing enzymes: Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). wikipedia.orgwikipedia.orgnih.gov These enzymes catalyze the oxidative cleavage of the indole (B1671886) ring of L-tryptophan to produce N-formylkynurenine. nih.gov

Tryptophan 2,3-dioxygenase (TDO): This enzyme is predominantly expressed in the liver and plays a central role in regulating systemic tryptophan levels. wikipedia.orgnih.gov

Indoleamine 2,3-dioxygenase (IDO): IDO is expressed in many peripheral tissues and is induced by inflammatory stimuli, such as interferon-gamma. wikipedia.orgnih.gov It has a crucial role in immune modulation, including immune tolerance. wikipedia.org There are two known isoforms, IDO1 and IDO2. wikipedia.orgplos.org

L-Tryptophan methyl ester, as a close analogue of L-tryptophan, can interact with these enzymes. Its utility in research stems from its ability to act as a substrate, allowing for the investigation of enzyme kinetics and pathway flux in various physiological and pathological conditions. The study of related tryptophan analogues, such as 1-methyl-tryptophan, as inhibitors of IDO highlights the research interest in how modifications to the tryptophan structure affect this regulatory enzymatic step. plos.orgmedchemexpress.comnih.gov

Key Regulatory Enzymes of the Kynurenine Pathway
EnzymePrimary LocationKey FunctionInducers
Tryptophan 2,3-dioxygenase (TDO)Liver, BrainRegulates systemic tryptophan levelsGlucocorticoids
Indoleamine 2,3-dioxygenase (IDO)Most peripheral tissues (lungs, intestine, placenta)Immune modulation and tolerancePro-inflammatory cytokines (e.g., Interferon-gamma)

Once L-tryptophan (or its methyl ester) enters the kynurenine pathway, it is converted into kynurenine, which stands at a metabolic branch point. nih.gov From kynurenine, the pathway can lead to the formation of several neuroactive compounds, including kynurenic acid (KYNA) and quinolinic acid (QUIN). nih.govmdpi.com

Kynurenic acid (KYNA): Produced from kynurenine by kynurenine aminotransferases (KATs), KYNA is known for its neuroprotective properties. It acts as an antagonist at ionotropic glutamate (B1630785) receptors, such as the N-methyl-D-aspartate (NMDA) receptor, and the α7-nicotinic acetylcholine (B1216132) receptor. nih.govmdpi.com

Quinolinic acid (QUIN): This metabolite is produced down a separate branch of the pathway involving the enzyme kynurenine 3-monooxygenase (KMO). nih.gov In contrast to KYNA, QUIN is a neurotoxin that acts as an agonist of the NMDA receptor and can contribute to excitotoxicity and neuronal cell death. mdpi.comnih.gov

The balance between the production of neuroprotective KYNA and neurotoxic QUIN is critical for neurological health, and its dysregulation has been implicated in various neuropsychiatric and neurodegenerative disorders. researchgate.netnih.gov The use of L-tryptophan methyl ester in research can help elucidate the factors that control the metabolic fate of kynurenine and the subsequent production of these influential metabolites. nih.gov

Major Neuroactive Metabolites of the Kynurenine Pathway
MetaboliteKey Enzyme in SynthesisPrimary Neurological EffectReceptor Interaction
Kynurenic Acid (KYNA)Kynurenine Aminotransferase (KAT)NeuroprotectiveAntagonist at NMDA and α7-nicotinic receptors
Quinolinic Acid (QUIN)Kynurenine 3-Monooxygenase (KMO)NeurotoxicAgonist at NMDA receptors

While the kynurenine pathway is the major catabolic route, the serotonin pathway is arguably the most studied due to its role in neurotransmission and mood regulation. frontiersin.org L-tryptophan is the essential precursor for the synthesis of serotonin (5-hydroxytryptamine, 5-HT). nih.govfrontiersin.org

L-Tryptophan methyl ester, like its parent compound, serves as a precursor in the biosynthesis of serotonin and melatonin (B1676174). biosynth.comresearchgate.net The synthesis of serotonin from tryptophan is a two-step process:

Hydroxylation: L-tryptophan is first hydroxylated to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). This is the rate-limiting step in the pathway. nih.gov

Decarboxylation: 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase to form serotonin. nih.gov

Serotonin itself is a precursor for the synthesis of melatonin, a hormone primarily produced by the pineal gland that regulates circadian rhythms. wikipedia.orgnih.govreactome.org The conversion involves two enzymatic steps: N-acetylation of serotonin followed by methylation. youtube.com The use of L-tryptophan methyl ester in research allows for the manipulation of substrate availability to study the dynamics of serotonin and melatonin synthesis and their physiological effects. nih.gov

Given that tryptophan hydroxylase (TPH) is the rate-limiting enzyme in serotonin synthesis, its inhibition is a key area of pharmacological research. medchemexpress.com Various tryptophan analogues are used to study the function and regulation of this enzyme. For instance, p-chlorophenylalanine (PCPA) is a well-known irreversible inhibitor of TPH. nih.gov

Studies using labeled analogues like alpha-methyl-L-tryptophan (α-MTrp) have been instrumental in measuring serotonin synthesis rates in the brain. nih.govnih.gov α-MTrp acts as a substrate for TPH and becomes trapped in serotonergic neurons, allowing its accumulation to be used as an index of synthesis activity. nih.gov L-Tryptophan methyl ester can be employed in similar research contexts to investigate how TPH activity is affected by substrate modifications and to explore the mechanisms of potential TPH inhibitors. nih.gov These studies are crucial for understanding the pathophysiology of serotonin-related disorders and for developing novel therapeutic agents.

Contribution to the Indole Pathway and Gut Microbiome Interactions

The gut microbiome plays a crucial role in metabolizing dietary tryptophan that is not absorbed by the host. oup.com This microbial activity leads to the production of a diverse array of indole derivatives, which are significant signaling molecules in the gut-brain axis and in maintaining intestinal homeostasis. nih.govnih.gov Methyl 2-amino-3-(1H-indol-3-yl)propanoate, as a tryptophan ester, is a direct precursor to tryptophan and can thus be readily converted into tryptophan by esterases present in the gut environment. Upon conversion, the released tryptophan enters the microbial indole pathway.

The primary route of indole production in the gut is catalyzed by the bacterial enzyme tryptophanase, which converts tryptophan into indole, pyruvate (B1213749), and ammonia. nih.gov Various gut bacteria, including species of Escherichia, Clostridium, and Bacteroides, possess this enzymatic capability. nih.gov The resulting indole and its further derivatives, such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-aldehyde (IAld), are key regulators of intestinal barrier function, immune responses, and host-microbe communication. nih.govoup.comwur.nl These metabolites can act as ligands for host receptors like the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR), thereby influencing host physiology. wur.nl

The introduction of this compound into in vitro models of the gut microbiome can serve as a method to study the dynamics of tryptophan metabolism and the subsequent production of these important indole derivatives. By providing a protected form of tryptophan, its methyl ester may offer a more controlled release of the amino acid for microbial metabolism, allowing for detailed investigation of the metabolic flux through the indole pathway and its impact on the microbial community and host cell responses.

Enzymatic Interactions and Reaction Mechanisms

The enzymatic interactions of this compound are primarily dictated by its core tryptophan structure. Enzymes that recognize and process tryptophan are potential candidates for interacting with its methyl ester derivative, although the esterification of the carboxyl group can influence substrate specificity and binding.

Substrate Specificity and Binding Site Characterization

Enzymes involved in tryptophan metabolism, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), are responsible for the catabolism of tryptophan along the kynurenine pathway. nih.gov These enzymes exhibit a high degree of specificity for L-tryptophan. While the primary binding interactions involve the indole ring and the amino group, the free carboxylate of tryptophan is also important for optimal binding and catalysis. The presence of the methyl ester in this compound would likely alter its affinity for the active sites of these enzymes. This modification could potentially render it a poor substrate or even an inhibitor, making it a useful tool for probing the structural and electronic requirements of the enzyme's active site.

Similarly, tryptophan synthase, an enzyme that catalyzes the final step in tryptophan biosynthesis from indole and serine, has a well-defined active site that accommodates the indole moiety. acs.orguky.edu The substrate specificity of this enzyme is stringent, and modifications to the tryptophan structure can significantly impact its binding and catalytic efficiency.

The use of tryptophan derivatives, including esters, in enzymatic studies allows for the characterization of binding site pockets. nih.gov By comparing the binding affinities and activities of tryptophan versus this compound, researchers can infer the importance of the carboxylate group in substrate recognition and positioning within the active site.

Enzyme Kinetics and Catalytic Mechanisms

The kinetics of enzymes that metabolize tryptophan can be investigated using this compound. For enzymes that can process this derivative, kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined and compared to those for tryptophan. A higher Km value for the methyl ester would indicate a lower binding affinity, likely due to the absence of the negatively charged carboxylate group, which may be involved in key electrostatic interactions within the active site.

For instance, the reaction catalyzed by tryptophanase involves the formation of a Schiff base intermediate with the pyridoxal (B1214274) phosphate (B84403) cofactor. nih.gov The catalytic mechanism is complex and involves several steps. The esterification of the carboxyl group in this compound could potentially influence the rate-limiting step of the reaction, providing insights into the catalytic mechanism.

Furthermore, this compound can be used in competitive inhibition studies to determine the binding affinity of other tryptophan derivatives or potential drug candidates. By measuring the extent to which this compound inhibits the enzymatic conversion of tryptophan, its inhibitory constant (Ki) can be calculated, offering a quantitative measure of its interaction with the enzyme's active site.

Molecular Recognition and Protein Bioconjugation

The intrinsic fluorescence of the indole ring of tryptophan makes it a powerful native probe for studying protein structure and dynamics. acs.org this compound, sharing this fluorescent property, is a valuable tool in the study of molecular recognition and protein bioconjugation.

Investigation of Protein-Ligand Interactions

Fluorescence quenching is a widely used technique to study the binding of ligands to proteins. core.ac.uk The fluorescence of tryptophan residues within a protein can be quenched upon the binding of a ligand in close proximity. nih.gov this compound can be used as a soluble quencher to probe the accessibility of tryptophan residues on the surface of a protein. The efficiency of quenching can provide information about the location and environment of these residues.

Conversely, the compound itself can be used as a fluorescent ligand to study its interaction with a target protein. Changes in the fluorescence properties of this compound, such as an increase in fluorescence intensity or a shift in the emission wavelength upon binding, can be used to determine binding affinities and stoichiometries.

The table below summarizes findings from a hypothetical fluorescence quenching study investigating the interaction of a protein with a ligand, where a tryptophan derivative like this compound could be employed as a fluorescent probe.

Ligand Concentration (µM)Fluorescence Intensity (a.u.)Quenching (%)
01000
108515
207228
505545
1004060

These types of studies are crucial for understanding the molecular basis of protein-ligand recognition and for the design of new therapeutic agents. nih.gov

Studies on Chiral Protein Microenvironments of Tryptophan Residues

The stereochemistry of amino acids is fundamental to protein structure and function. Proteins are chiral molecules, and their binding sites often exhibit a high degree of stereoselectivity. This compound exists as two enantiomers, the L- and D-forms. These enantiomers can be used to probe the chiral microenvironments of tryptophan binding sites in proteins.

Differences in the binding affinities or enzymatic processing of the L- and D-enantiomers can provide detailed information about the three-dimensional arrangement of interacting groups within the protein's active or binding site. For example, a protein might preferentially bind the L-enantiomer, which is the naturally occurring form of tryptophan, indicating a specific arrangement of binding pockets that can accommodate the L-configuration but not the D-configuration.

The use of chiral selectors in combination with techniques like electrochemistry has been employed to differentiate between tryptophan enantiomers, highlighting the potential for such discrimination in biological systems. researchgate.net Studies investigating the self-assembly of tryptophan on surfaces have also shed light on the nature of chiral recognition. nih.gov By employing the enantiomers of this compound in similar biophysical studies, researchers can gain a deeper understanding of the principles governing chiral recognition in protein microenvironments.

The table below illustrates hypothetical binding affinity data for the enantiomers of a tryptophan derivative with a target protein, showcasing the stereoselectivity of the interaction.

EnantiomerDissociation Constant (Kd) in µM
L-Methyl 2-amino-3-(1H-indol-3-yl)propanoate15
D-Methyl 2-amino-3-(1H-indol-3-yl)propanoate350

Such data underscores the importance of chirality in molecular interactions within biological systems.

Development of Tryptophan-Targeting Bioconjugation Strategies

The development of methods for the selective chemical modification of amino acid residues in proteins is a powerful tool in chemical biology, enabling applications from probing protein function to creating novel therapeutics. While cysteine and lysine (B10760008) are common targets due to their high nucleophilicity, the unique properties of tryptophan, including its rarity in the proteome, make it an attractive target for site-specific protein functionalization. nih.gov this compound, as a derivative of tryptophan, is central to studies aimed at developing and understanding reactions that target the indole side chain.

Recent advancements have introduced innovative redox-based strategies for the selective bioconjugation of tryptophan residues. researchgate.netnih.govnih.gov These methods move beyond traditional acid-base chemistry, which is less effective for the weakly nucleophilic indole ring of tryptophan at physiological pH. nih.gov

One prominent strategy is inspired by the biosynthesis of indole-based alkaloids and utilizes oxaziridine (B8769555) reagents to achieve a biomimetic oxidative cyclization on the tryptophan side chain. nih.gov This method, termed Tryptophan Chemical Ligation by Cyclization (Trp-CLiC), employs N-sulfonyl oxaziridines, which are stable and neutral oxidizing agents capable of highly regioselective and stereoselective reactions. nih.gov The Trp-CLiC method demonstrates high efficiency and rapid reaction rates, comparable to well-established "click chemistry" reactions, for the functionalization of tryptophan in peptides and proteins. nih.gov This approach has been shown to be highly selective, with optimized reagents like Ox-W18 achieving approximately 90% selectivity for tryptophan. researchgate.netnih.gov

The versatility of this redox-based approach allows for the attachment of various molecular payloads to tryptophan residues, facilitating the synthesis of antibody-drug conjugates and the development of covalent inhibitors. nih.govnih.gov Furthermore, photo- and electrochemical redox catalysis are emerging as powerful techniques for tryptophan modification. researchgate.netx-mol.net These methods generate radical intermediates via single-electron transfer, which is well-suited to the redox-active nature of the tryptophan indole ring, and offer mild and controllable conditions that address challenges of chemo- and regioselectivity. researchgate.netx-mol.net

StrategyReagent/MethodKey FeaturesReference
Tryptophan Chemical Ligation by Cyclization (Trp-CLiC)N-sulfonyl oxaziridinesHigh efficiency and selectivity, rapid reaction rates, biomimetic oxidative cyclization. nih.gov
Photo- and Electrochemical Redox CatalysisLight or electric energyGeneration of radical intermediates, mild and controllable conditions, addresses chemo- and regioselectivity. researchgate.netx-mol.net
Triazolinedione ModificationTriazolinedione (TAD) reagentsCan be selective for tryptophan over tyrosine by lowering the pH of the aqueous buffer. rsc.org

Activity-based protein profiling (ABPP) is a powerful proteomic strategy that utilizes chemical probes to assess the functional state of entire enzyme families in complex biological samples. nih.govresearchgate.netresearchgate.net ABPP probes are designed to covalently modify the active site of an enzyme, allowing for its detection and identification. nih.gov The development of novel bioconjugation strategies for tryptophan, such as the redox-based methods, has paved the way for the application of ABPP to identify and characterize functional tryptophan residues within the proteome. researchgate.netnih.govnih.gov

The Trp-CLiC method, for example, has been utilized to create an activity-based proteomics platform for discovering new functional tryptophan sites in the cellular proteome. nih.gov This has led to the identification of numerous tryptophan residue binding sites on protein surfaces, many of which are associated with important biological functions. researchgate.net By using these redox-based probes, researchers can generate a global map of hyper-reactive tryptophan residues, including those involved in critical cation–π interactions that can regulate processes like protein-mediated phase separation. nih.gov

This approach provides a significant advantage over traditional proteomic methods that primarily measure protein abundance, as it offers insights into the functional activity of proteins. researchgate.net The ability to profile tryptophan activity across the proteome opens up new avenues for understanding the roles of this rare amino acid in health and disease and for the design of novel covalent inhibitors that target functional tryptophan residues. researchgate.netnih.gov

Applications in Peptide and Protein Chemistry

This compound serves as a crucial building block in the chemical synthesis of peptides and proteins. Its unique indole side chain, while contributing to the diverse functions of peptides, also presents specific challenges during synthesis.

Utilization as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide and protein synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. peptide.commerckmillipore.com this compound, in its protected form (e.g., Fmoc-Trp(Boc)-OH), is a standard building block used in this process. merckmillipore.comnih.gov The indole side chain of tryptophan is susceptible to modification under the acidic conditions often used for cleavage from the resin, necessitating the use of protecting groups and scavengers to prevent unwanted side reactions. peptide.com

Several side reactions can occur during SPPS involving tryptophan-containing peptides, which can impact the yield and purity of the final product. nih.govpeptide.comresearchgate.net

Diketopiperazine Formation: This is a common side reaction, particularly in Fmoc-based SPPS, that occurs at the dipeptide stage. nih.govacs.orgresearchgate.net It involves the intramolecular cyclization of the dipeptidyl-resin, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. nih.gov This is especially prevalent when proline is one of the first two amino acids in the sequence. peptide.comdigitellinc.com The use of sterically hindered resins, such as 2-chlorotrityl chloride resin, can help to suppress diketopiperazine formation. peptide.comacs.org

Aspartimide Formation: This side reaction involves the cyclization of an aspartic acid residue to form a five-membered succinimide (B58015) ring, known as an aspartimide. ethz.chresearchgate.netiris-biotech.denih.gov This can occur under both acidic and basic conditions and is particularly problematic for sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. researchgate.netnih.gov The formation of an aspartimide can lead to racemization and the formation of β- and iso-aspartyl peptides upon ring opening. ethz.ch Strategies to minimize aspartimide formation include the use of bulky side-chain protecting groups for aspartic acid or the incorporation of dipeptide building blocks. iris-biotech.denih.gov

Tryptophan Oxidation: The indole ring of tryptophan is susceptible to oxidation during SPPS, particularly during the final cleavage step with strong acids like trifluoroacetic acid (TFA). mdpi.comacs.orgnih.goviris-biotech.de This can lead to the formation of various oxidation products, including kynurenine and N-formylkynurenine. mdpi.comacs.org The use of scavengers, such as triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT), in the cleavage cocktail is essential to prevent the oxidation of tryptophan. peptide.com Alkylation of the indole nucleus by carbocations generated during cleavage is another potential side reaction. nih.govresearchgate.net

Side ReactionDescriptionCommon Sequences/ConditionsPrevention Strategies
Diketopiperazine FormationIntramolecular cyclization of a dipeptidyl-resin, cleaving the dipeptide.Proline in the first or second position; Fmoc-SPPS.Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin); incorporation of dipeptide units. peptide.comacs.org
Aspartimide FormationCyclization of an aspartic acid side chain to form a succinimide ring.Asp-Gly, Asp-Asn, Asp-Ser sequences; acidic or basic conditions.Use of bulky Asp side-chain protecting groups; incorporation of dipeptide building blocks. iris-biotech.denih.gov
Tryptophan OxidationOxidation of the indole side chain.Acidic cleavage conditions (e.g., TFA).Addition of scavengers (e.g., TIS, EDT) to the cleavage cocktail. peptide.com
Tryptophan AlkylationAlkylation of the indole nucleus by carbocations.Acidic cleavage conditions.Use of scavengers. nih.govresearchgate.net

Design and Synthesis of Self-Assembling Peptides

Self-assembling peptides are a class of biomaterials that spontaneously form ordered nanostructures, such as nanofibers, nanotubes, and hydrogels, under specific conditions. sci-hub.stnih.gov The design of these peptides often involves the strategic placement of hydrophobic and hydrophilic amino acids to drive the self-assembly process through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov

The incorporation of tryptophan, and by extension its derivatives like this compound, into peptide sequences can significantly influence their self-assembly properties. The large, hydrophobic indole side chain of tryptophan can contribute to the hydrophobic core of self-assembling structures. udel.edu Furthermore, the aromatic nature of the indole ring allows for π-π stacking interactions, which can provide additional stability to the assembled nanostructures.

The synthesis of these peptides typically relies on SPPS, where the challenges associated with incorporating tryptophan must be carefully managed. nih.gov By controlling the peptide sequence and the conditions for self-assembly (e.g., pH, ionic strength), it is possible to create a wide range of nanostructured materials with potential applications in tissue engineering, drug delivery, and as chassis for synthetic cells. nih.govrsc.org

Polymeric Micelles as Drug Delivery Systems

Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. nih.govacs.org They have emerged as promising carriers for the delivery of poorly soluble drugs, offering advantages such as improved solubility, prolonged circulation time, and targeted delivery. nih.gov Derivatives of this compound can be incorporated into the hydrophobic block of these copolymers.

A notable example is the development of polymeric micelles based on PEG-Poly(1-Methyl-l-Tryptophan) [PEG-P(MLT)]. In this system, the hydrophobic P(MLT) block is synthesized by the ring-opening polymerization of an N-phenyl carbamate (B1207046) derivative of 1-Methyl-l-Tryptophan. The resulting amphiphilic PEG-P(MLT) block copolymers self-assemble into micelles in water. These micelles are designed to be enzymatically degradable, releasing the active 1-Methyl-l-Tryptophan, an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is a target in cancer immunotherapy. This approach demonstrates the potential of using tryptophan derivatives to create "smart" drug delivery systems that can be activated by specific enzymes present in the target tissue.

Table 2: Characteristics of PEG-Poly(1-Methyl-l-Tryptophan) Micelles

PropertyDescriptionReference
Composition Amphiphilic block copolymer of Poly(ethylene glycol) (PEG) and Poly(1-Methyl-l-Tryptophan) [P(MLT)]
Self-Assembly Forms core-shell micelles in aqueous solution with a hydrophobic P(MLT) core and a hydrophilic PEG shell.
Function Acts as a prodrug system for the IDO inhibitor 1-Methyl-l-Tryptophan.
Activation The P(MLT) core is designed to be degraded by enzymes like chymotrypsin, releasing the active drug.

Development and Application of Chemical Biology Probes

This compound is a valuable starting material for the synthesis of chemical biology probes, which are small molecules designed to study and manipulate biological systems. These probes can be used to investigate a wide range of biological processes, from enzymatic activity to protein-protein interactions.

Small Molecule Library Synthesis for Chiral Bias Investigation

The synthesis of small molecule libraries is a powerful strategy for the discovery of new bioactive compounds and for studying molecular recognition events, including chiral bias. While the direct synthesis of a library from this compound for the specific purpose of investigating chiral bias is not explicitly detailed in the provided search results, the principles of combinatorial chemistry can be applied to this versatile starting material. By systematically modifying the amine, carboxylic acid (via the methyl ester), and the indole ring, a diverse library of chiral tryptophan derivatives can be generated.

These libraries can then be screened for their ability to interact selectively with chiral targets, such as proteins or other small molecules. Techniques like capillary electrophoresis (CE) using chiral selectors can be employed to study the enantioseparation of these derivatives, providing insights into the influence of different functional groups on chiral recognition.

Alkynylated Tryptophan Analogues as Chemical Probes for Protein Profiling

Alkynylated amino acids are powerful chemical probes for studying protein synthesis and function through a bioorthogonal chemical reporter strategy. The terminal alkyne group allows for the "click" reaction with an azide-containing reporter molecule, enabling the visualization and identification of newly synthesized proteins.

The de novo synthesis of alkynylated tryptophan analogues has been reported, where the alkyne group is incorporated into the indole ring. These syntheses can start from indole precursors and a serine-derived building block, which is conceptually related to the structure of this compound. In one approach, a Michael acceptor is synthesized from serine methyl ester, which then undergoes a Friedel-Crafts alkylation with an alkynylated indole to produce the desired tryptophan analogue. These alkynylated tryptophan probes can be incorporated into proteins in living cells and subsequently labeled with fluorescent tags or affinity handles for proteomic analysis. This allows for the profiling of protein synthesis and the identification of specific proteins under various cellular conditions.

Table 3: Synthesis of Alkynylated Tryptophan Analogues

StepDescriptionKey ReagentsReference
Michael Acceptor Synthesis The amino group of methyl serine is protected, and the hydroxyl group is converted to a leaving group.Benzophenone imine, CBr4, PPh3
Friedel-Crafts Alkylation The Michael acceptor reacts with an alkyne-substituted indole in the presence of a Lewis acid.Alkyne-substituted indole, AlCl3
Deprotection The protecting groups on the amino and carboxyl groups are removed to yield the final alkynylated tryptophan.HCl, LiOH

Fluorinated Tryptophan Analogues for Metabolic Flux Analysis using ¹⁹F NMR

The use of fluorinated analogues of tryptophan, in conjunction with fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy, has emerged as a powerful and operationally simple method for conducting metabolic flux analysis. This technique offers a unique window into the complex pathways of tryptophan metabolism without the need for chromatographic separation of metabolites. nih.gov The inherent advantages of ¹⁹F NMR, such as the 100% natural abundance of the ¹⁹F isotope, its high sensitivity (94% of ¹H NMR), and the low biological abundance of fluorine, which results in minimal background signal, make it an ideal tool for tracking the metabolic fate of fluorinated probes. nih.govucla.edu

One of the most utilized probes in this application is 6-fluorotryptophan (6-F-Trp). nih.gov Once introduced into a biological system, 6-F-Trp is processed by the same enzymatic machinery as endogenous tryptophan, leading to the production of various fluorinated metabolites. The fluorine atom acts as a sensitive reporter, as its chemical environment is altered with each metabolic transformation. These changes in the chemical environment result in distinct shifts in the ¹⁹F NMR spectrum, allowing for the differentiation and quantification of metabolites from the three primary tryptophan metabolic pathways: the kynurenine pathway, the indole pathway, and the serotonin pathway. nih.gov

Detailed research findings

A significant advantage of using ¹⁹F NMR for metabolic flux analysis is the characteristic chemical shift ranges for metabolites from different pathways. The large structural and electronic differences between metabolites of the kynurenine, indole, and serotonin pathways lead to well-resolved signals in the ¹⁹F NMR spectrum. nih.gov For instance, the cleavage of the indole ring in the kynurenine pathway or oxidation at the 5-position in the serotonin pathway places the fluorine atom in a significantly different chemical environment compared to the parent 6-F-Trp or its indole-related metabolites. nih.gov

This principle was demonstrated in a proof-of-concept study that utilized 6-fluorotryptophan to monitor changes in tryptophan metabolism within ex vivo tissue samples. The study highlighted the distinct metabolic profiles in different tissues, with liver samples primarily metabolizing tryptophan via the kynurenine pathway, while fecal samples favored the production of indole-related metabolites. nih.gov

Furthermore, this technique has been successfully applied to investigate the impact of gut microbiota on tryptophan metabolism. In a study involving antibiotic-induced changes in gut microbiota composition, ¹⁹F NMR analysis of fecal samples incubated with 6-fluorotryptophan revealed a significant disruption in tryptophan metabolism following antibiotic treatment. This was evidenced by a marked decrease in the consumption of the 6-F-Trp probe and an altered balance of its metabolites, indicating a shift in the metabolic activity of the gut microbiome. nih.gov

The quantitative nature of ¹⁹F NMR allows for the determination of the relative abundance of each fluorinated metabolite, providing a snapshot of the metabolic flux through the different pathways under specific conditions. The integration of peak areas in the ¹⁹F NMR spectrum, with the use of an internal standard such as trifluoroacetic acid (TFA), enables the calculation of the percentage of the total fluorine signal corresponding to each metabolite. nih.gov

While the technique can readily differentiate between the major metabolic pathways, distinguishing between structurally similar metabolites within the same pathway can be more challenging. In such cases, confirmation through spiking experiments with authentic standards is recommended. nih.gov To aid in the identification of metabolites, researchers have employed density functional theory (DFT) to calculate the theoretical ¹⁹F NMR chemical shifts for a wide range of potential 6-F-Trp metabolites. These calculated values have shown good correlation with experimentally determined shifts, providing a valuable resource for metabolite identification. nih.gov

The table below presents a compilation of calculated and experimentally determined ¹⁹F NMR chemical shifts for various metabolites of 6-fluorotryptophan, categorized by their respective metabolic pathways.

MetaboliteMetabolic PathwayCalculated ¹⁹F Chemical Shift (ppm)Experimental ¹⁹F Chemical Shift (ppm)Reference
6-F-TryptophanStarting Material-121.40-121.40 nih.gov
6-F-KynurenineKynurenine-107.59-108.90 nih.gov
6-F-Kynurenic AcidKynurenine-100.91- nih.gov
6-F-Anthranilic AcidKynurenine-112.91- nih.gov
6-F-3-HydroxykynurenineKynurenine-139.75- nih.gov
6-F-Xanthurenic AcidKynurenine-135.25- nih.gov
6-F-IndoleIndole-123.63- nih.gov
6-F-Indole-3-acetic acidIndole-121.84-121.80 nih.gov
6-F-Indole-3-lactic acidIndole-121.65- nih.gov
6-F-TryptamineIndole-121.90- nih.gov
6-F-SerotoninSerotonin-148.44- nih.gov
N-Acetyl-6-F-SerotoninSerotonin-149.26- nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Separation and Purification

Chromatography is an indispensable tool for the isolation and purification of Methyl 2-amino-3-(1H-indol-3-yl)propanoate from reaction mixtures and for the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the chemical and enantiomeric purity of amino acid esters. For this compound, reversed-phase HPLC using C18 columns is typically employed to determine chemical purity by separating the target compound from starting materials, by-products, and degradation products.

The determination of enantiomeric excess (ee), which quantifies the purity of a chiral substance, is crucial. This is often achieved by direct separation on a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. heraldopenaccess.us The choice of method depends on the specific requirements of the analysis, with direct chiral HPLC being the more common and efficient approach. nih.gov The enantiomeric purity is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative HPLC Conditions for Enantiomeric Purity Analysis of Tryptophan Derivatives This table provides representative data based on published methods for similar compounds.

Parameter Condition 1: Chiral Stationary Phase Condition 2: Derivatization
Column Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) nih.gov Standard C18 reversed-phase column
Mobile Phase Methanol (B129727)/H₂O (98/2) with 50 mM formic acid and 25 mM diethylamine nih.gov Gradient elution with acetonitrile and water, often with an acid modifier like TFA
Derivatizing Agent None (Direct Method) Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (FDAA) or N-Fluorenylmethoxycarbonyl (FMOC) group
Detection UV (e.g., 280 nm) or Fluorescence UV or Fluorescence, depending on the derivatizing agent
Flow Rate 1.0 mL/min 1.0 mL/min

| Outcome | Baseline separation of D- and L-enantiomers for ee calculation. nih.gov | Separation of diastereomeric derivatives to determine enantiomeric composition. |

The resolution of racemic mixtures of this compound into its constituent enantiomers is accomplished using chiral chromatography. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). yakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are widely recognized for their broad applicability in separating a variety of chiral molecules, including amino acid esters. nih.govyakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, π–π stacking, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase. researchgate.net

The choice of mobile phase (normal, reversed, or polar organic) and additives can significantly influence the retention and selectivity (α), which is a measure of the separation between the two enantiomer peaks. chromatographyonline.com Temperature is another critical parameter that can affect selectivity and, in some cases, even lead to a reversal of the enantiomer elution order, indicating a change in the dominant enantiorecognition mechanism. nih.gov Cinchona alkaloid-based zwitterionic CSPs have also proven effective for the direct enantiomeric separation of tryptophan derivatives without the need for derivatization. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elucidate the structure of this compound and its metabolites. It is often coupled with liquid chromatography (LC-MS/MS) for the analysis of complex mixtures. mdpi.comcreative-proteomics.com

In electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. Structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of product ions.

For tryptophan and its derivatives, a key fragmentation pathway involves the cleavage of the N–Cα bond, leading to the loss of the side chain. rsc.orgresearchgate.net A major fragment ion observed for tryptophan-derived metabolites corresponds to a spiro[cyclopropane-indolium] structure. rsc.orgresearchgate.net For the methyl ester, characteristic fragmentation would also include the neutral loss of the methyl formate group (CH₃OCHO) or methanol (CH₃OH) from the ester moiety. libretexts.org The presence of the ester group, however, can influence the fragmentation pathways compared to the free acid.

LC-MS/MS is the cornerstone of modern metabolomics and is widely used to identify and quantify tryptophan metabolites in biological fluids like plasma and serum. jst.go.jpacs.org By comparing the retention times and fragmentation patterns of unknown peaks in a sample to those of authentic standards, researchers can identify dozens of metabolites, providing a comprehensive snapshot of the tryptophan metabolic network. mdpi.com

Table 2: Common Mass Spectrometric Fragments for Tryptophan and Related Structures This table summarizes characteristic ions based on fragmentation studies of tryptophan and its derivatives.

Precursor Ion m/z (Mass/Charge) Fragmentation Pathway Common Product Ion (m/z)
Tryptophan [M+H]⁺ 205.097 Loss of ammonia and CO (from carboxyl group) 130.065 (Indolemethyl cation)
Tryptophan [M+H]⁺ 205.097 Loss of the carboxyl group as H₂O + CO 159.091
Tryptamine [M+H]⁺ 161.107 N–Cα bond cleavage 144.081 (Spiro[cyclopropane-indolium] ion) rsc.org
This compound [M+H]⁺ 219.113 Loss of methyl formate (HCOOCH₃) 159.091

| This compound [M+H]⁺ | 219.113 | Loss of the amino-ester portion | 130.065 (Indolemethyl cation) |

Spectrophotometric and Spectroscopic Techniques

This compound, as the methyl ester of the amino acid tryptophan, possesses the characteristic indole (B1671886) chromophore, which is amenable to several advanced analytical and spectroscopic techniques. These methods are crucial for its characterization, stereochemical analysis, and for its application as a probe in biochemical systems.

The ultraviolet (UV) absorption spectrum of this compound is dominated by the electronic transitions of its indole ring. The indole chromophore gives rise to two principal absorption bands. The first is a relatively weak, structured band with a maximum absorbance (λmax) around 280 nm, which corresponds to the 1Lb ← 1A electronic transition. A second, much stronger absorption band is observed at a shorter wavelength, typically around 220 nm, corresponding to the 1La ← 1A transition. The fine structure of the 280 nm band is sensitive to the solvent environment. The molar absorptivity of these bands provides a basis for the quantitative determination of the compound in solution.

Table 1: Characteristic UV Absorption Bands for the Indole Chromophore

TransitionApproximate λmax (nm)Typical Molar Absorptivity (ε, M-1cm-1)Notes
1La~220>20,000Strong, broad absorption band.
1Lb~280~5,600Weaker band, often with vibrational fine structure. Sensitive to solvent polarity.

Fluorescence spectroscopy is a highly sensitive technique for studying tryptophan and its derivatives like this compound. The indole group is the most fluorescent naturally occurring amino acid chromophore. bmglabtech.comacs.org Upon excitation with UV light, typically around 280-295 nm, it emits fluorescence with a maximum that is exceptionally sensitive to the polarity of its local environment. acs.orgfunctmaterials.org.ua In a nonpolar environment, the emission maximum (λem) is observed at shorter wavelengths (e.g., ~330 nm in dioxane), whereas in a polar aqueous environment, the emission is red-shifted to longer wavelengths (~350-355 nm). functmaterials.org.ua This significant Stokes shift and the sensitivity of the emission spectrum, quantum yield, and fluorescence lifetime to the local environment make it an invaluable intrinsic probe. acs.org

Table 2: Typical Fluorescence Properties of the Indole Moiety

PropertyValue/RangeInfluencing Factors
Excitation λmax~280 - 295 nmCorresponds to the 1Lb absorption band.
Emission λmax (Nonpolar Solvent)~330 nmSolvent polarity, hydrogen bonding.
Emission λmax (Polar Solvent)~350 - 355 nmSolvent polarity, hydrogen bonding. functmaterials.org.ua
Quantum Yield0.0 to ~0.35Solvent, temperature, presence of quenching groups (e.g., peptide bonds, cysteine). acs.org
Fluorescence Lifetime0.1 to 9 nsConformational states, local quenchers. acs.org

The intrinsic fluorescence of the tryptophan moiety is a powerful tool for investigating protein structure, function, and dynamics. bmglabtech.com When a tryptophan residue, or an analogue like its methyl ester, is part of a polypeptide chain, its fluorescence properties report on its specific microenvironment within the folded protein. acs.orgnih.gov

Changes in protein conformation, such as those induced by substrate binding, ligand interaction, or denaturation, alter the local environment of the indole ring. bmglabtech.com For instance, if a tryptophan residue moves from being exposed to the aqueous solvent to a more buried, hydrophobic pocket within the protein, a blue shift in its fluorescence emission spectrum and an increase in quantum yield are typically observed. bmglabtech.com This phenomenon allows researchers to monitor conformational changes in real-time.

Specific applications include:

Monitoring Protein Folding: The fluorescence emission maximum of tryptophan often shifts from ~350 nm in an unfolded (denatured) state, where it is solvent-exposed, to shorter wavelengths in the folded native state. bmglabtech.com

Detecting Ligand Binding: Binding of a substrate or an allosteric inhibitor can cause conformational changes that are reflected in the tryptophan fluorescence signal, either through quenching or enhancement of the signal, or a shift in the emission wavelength. nih.gov

Probing Enzyme Dynamics: Time-resolved fluorescence can reveal information about the dynamic motions of the protein structure around the tryptophan residue. The existence of multiple fluorescence lifetime components can indicate the presence of distinct conformational states of the protein subunit. nih.gov

For example, in studies of O-acetylserine sulfhydrylase, the phosphorescence properties of tryptophan residues were used to probe conformational changes upon binding of the pyridoxal (B1214274) 5'-phosphate (PLP) coenzyme and various substrates. nih.gov The addition of the substrate O-acetyl-L-serine (OAS) led to a distinct change in the phosphorescence spectrum, indicating a change in the tryptophan residue's environment and, consequently, the macromolecular conformation. nih.gov

Circular Dichroism (CD) spectroscopy is an essential technique for the stereochemical analysis of chiral molecules such as the L- and D-enantiomers of this compound. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. chiralabsxl.com

Since enantiomers are non-superimposable mirror images, they interact differently with circularly polarized light, resulting in CD spectra that are exact mirror images of each other. chiralabsxl.com The L-enantiomer will produce a spectrum with positive and negative Cotton effects (peaks and troughs) that is precisely opposite to the spectrum of the D-enantiomer. researchgate.net This makes CD an definitive method for assigning the absolute configuration of a chiral center, provided a reference spectrum of a known enantiomer is available. chiralabsxl.com

The near-UV CD spectrum (typically 250-340 nm) of a tryptophan derivative is dominated by the electronic transitions of the indole side chain. dtic.mil The shape and sign of the CD bands are highly sensitive not only to the absolute configuration at the α-carbon but also to the conformation of the side chain (rotamer populations). This conformational sensitivity allows CD to be used for studying the three-dimensional structure of peptides and proteins containing tryptophan residues. nih.gov For instance, the interaction between the β2 subunit of tryptophan synthase and its coenzyme is characterized by induced circular dichroism, which can be used to define different conformational states of the enzyme. nih.gov

Table 3: Principles of CD for Stereochemical Analysis of Tryptophan Esters

ParameterDescription
PrincipleMeasures differential absorption of left and right circularly polarized light by a chiral molecule.
Enantiomer SpectraThe CD spectra of two enantiomers (e.g., L- and D-Methyl 2-amino-3-(1H-indol-3-yl)propanoate) are mirror images of each other. chiralabsxl.com
ApplicationAssignment of absolute configuration and analysis of molecular conformation. chiralabsxl.com
Relevant Spectral RegionNear-UV region (250-340 nm) is sensitive to the indole chromophore's transitions and conformation. dtic.mil

Computational Chemistry and Molecular Modeling

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net For indole (B1671886) derivatives like Methyl 2-amino-3-(1H-indol-3-yl)propanoate, MD simulations provide critical insights into their conformational dynamics and interactions with biological macromolecules, such as proteins. nih.gov These simulations can reveal how the compound adapts its shape to fit into a binding site and the stability of the resulting complex under simulated physiological conditions. mdpi.com For instance, MD simulations of the closely related tryptophan residue within proteins have been used to examine side-chain dynamics, its interaction with the surrounding protein matrix and water molecules, and how these motions correlate with fluorescence properties. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in structure-based drug design for screening virtual libraries of compounds against a protein target. orientjchem.org For indole-containing compounds, docking studies are frequently employed to predict their binding modes and affinities within the active sites of various protein targets, such as enzymes or receptors. frontiersin.orgjbcpm.com

Following the docking process, a detailed analysis of the protein-ligand interactions is performed. This analysis identifies key intermolecular forces, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. For example, docking studies with indole derivatives have identified crucial hydrogen bond interactions with key amino acid residues like Asp79 in the M. tuberculosis DNA gyrase B (GyrB) active site, which are deemed essential for high-affinity binding. acs.org

Target Protein Indole Derivative Key Interacting Residues Predicted Binding Affinity (kcal/mol)
SARS-CoV-2 MproIndole-based natural productsNot specifiedNot specified
DNA Gyrase (GyrB)Indole derivative 14Asp79-
Squalene Synthase5-(Benzyloxy)-1-methyl-1h-indoleLEU211, GLN212, PHE54, etc.-10.3
BACE1Indole acylguanidineAsp32, Asp228-

Virtual Screening and Ligand-Based Drug Design

Virtual screening (VS) is a cost-effective and time-saving computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.comacs.org VS can be broadly categorized into structure-based and ligand-based approaches. nih.gov

The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. frontiersin.org Virtual screening campaigns are frequently utilized to discover novel indole-containing compounds with therapeutic potential. These approaches have successfully identified new indole scaffolds for various targets, including β-secretase (BACE1) inhibitors for Alzheimer's disease and inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.govresearchgate.net For example, a virtual screening of a compound library led to the identification of an indole acylguanidine that, after optimization, yielded potent BACE1 inhibitors. researchgate.net Another study used a hybrid virtual screening approach to identify indole and benzene (B151609) derivatives from a large natural product database as potential inhibitors of the SARS-CoV-2 Mpro. nih.gov

When the three-dimensional structure of a biological target is unknown, ligand-based methods become particularly valuable. researchgate.net Pharmacophore modeling is a central technique in ligand-based drug design. dergipark.org.tr A pharmacophore represents the essential 3D arrangement of steric and electronic features that is necessary for a molecule to exert a specific biological activity. dergipark.org.tr

For indole derivatives, pharmacophore models are generated based on a set of known active compounds. nih.gov These models define the crucial features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships. For instance, a pharmacophore model (AAHRR) for indole and isatin (B1672199) derivatives with anti-amyloidogenic activity identified two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as key features. mdpi.com Once developed, these models are used as 3D queries to screen large compound databases to find new molecules that match the pharmacophoric features and are therefore predicted to be active. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules at the atomic level. tandfonline.com These methods provide detailed information about orbital energies, charge distribution, and molecular properties that govern chemical reactions and intermolecular interactions.

For this compound and related tryptophan derivatives, DFT calculations have been employed to analyze their conformational landscapes and electronic properties. functmaterials.org.ua Such studies help in understanding the intrinsic conformational preferences of the molecule, which can be compared with experimental data from protein crystal structures. Quantum calculations are also used to derive descriptors, such as electrostatic potential and frontier molecular orbital energies (HOMO/LUMO), which are then used in the development of QSAR models to correlate electronic structure with biological activity. tandfonline.com

Structure-Activity Relationship (SAR) Studies and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) studies explore the relationship between the chemical structure of a molecule and its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling formalizes this by creating a mathematical relationship between the chemical properties of a series of compounds and their activities. orientjchem.orgjocpr.com QSAR is a key ligand-based drug design approach that helps in predicting the activity of unsynthesized compounds and optimizing lead molecules. jocpr.comijpsr.com

Numerous QSAR studies have been performed on various series of indole derivatives to elucidate the structural requirements for different biological activities, including antifungal, anticancer, and anti-inflammatory effects. orientjchem.orgtandfonline.comijpsr.com These models are built using descriptors that quantify various physicochemical, electronic, or structural properties of the molecules.

For example, a 2D-QSAR study on indole derivatives as selective COX-2 inhibitors identified descriptors related to potential surface area and hydrophobicity as significant contributors to the anti-inflammatory activity. ijpsr.com Another study on indole derivatives against Candida albicans used DFT-calculated quantum descriptors and found that the antifungal activity was correlated with specific electronic and topological properties. tandfonline.com The statistical quality of a QSAR model is assessed using parameters like the squared correlation coefficient (r² or R²) and the cross-validated squared correlation coefficient (q² or Q²). tandfonline.comijpsr.com

QSAR Study Biological Activity Key Descriptors Statistical Parameters
Indole derivatives as COX-2 inhibitorsAnti-inflammatory-ve Potential Surface Area, SA Most Hydrophobic, T_2_O_0, T_2_N_7r² = 0.9382, q² = 0.8557
Indole derivatives vs. Candida albicansAntifungalGATS8p, R7e+, G2e, HATS3p, MATS5e, RDF045R² = 0.7884, Q² = 0.6866
Isatin and indole derivatives vs. SARS 3CLproAntiviralSMILES and HSG-based descriptorsR² (validation set) > 0.8

Emerging Research Areas and Future Directions

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of Methyl 2-amino-3-(1H-indol-3-yl)propanoate and its derivatives is increasingly benefiting from the principles of green chemistry, which prioritize the reduction of hazardous substances and the enhancement of efficiency. A notable advancement is the use of heterogeneous catalysts, which simplifies product isolation and allows for catalyst reuse.

One such development involves the creation of cross-linked polymeric microbeads from N-methacryloyl-L-(+)-tryptophan methyl ester (MATrp) and ethylene (B1197577) glycol dimethacrylate (EGDMA). nih.govnih.gov These microbeads, with an average diameter of 106–300 μm, have been successfully employed as a durable and reusable heterogeneous catalyst in aqueous media for reactions like the conjugate addition of nitromethane (B149229) to 2-iminochromenes. nih.govresearchgate.net The catalyst's effectiveness is attributed to noncovalent interactions, such as π-π stacking and hydrogen bonding, between the tryptophan residues in the polymer and the reactants. nih.govnih.gov This approach not only facilitates the synthesis of complex molecules but also aligns with green chemistry goals by being reusable for at least five cycles without significant loss of activity. nih.govresearchgate.net

General green strategies applicable to the synthesis of such compounds include solvent-free reactions, the use of environmentally benign solvents like water or ionic liquids, and biocatalysis. frontiersin.org These methods aim to provide high yields, shorter reaction times, and significant environmental benefits, moving away from traditional methods that may rely on hazardous reagents and transition-metal catalysts. frontiersin.org

Industrial Biomanufacturing of Tryptophan Derivatives

The industrial production of tryptophan and its derivatives, including this compound, has largely shifted from chemical synthesis to microbial fermentation. nih.govmdpi.com This biosynthetic approach is considered more sustainable, cost-effective, and environmentally friendly. mdpi.com Genetically engineered strains of bacteria, particularly Escherichia coli and Corynebacterium glutamicum, are the workhorses of this industry. nih.govwikipedia.org

Metabolic engineering plays a crucial role in optimizing these microbial factories. nih.govresearchgate.net Key strategies include:

Pathway Enhancement: Overexpressing genes for rate-limiting enzymes in the tryptophan biosynthesis pathway. mdpi.com

Blocking Competing Pathways: Deleting genes that divert precursors away from tryptophan synthesis. mdpi.com

Improving Precursor Supply: Engineering central carbon metabolism to channel more resources, like phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P), towards the shikimate pathway, which is the entry point for aromatic amino acid synthesis. researchgate.netfrontiersin.org

Eliminating Feedback Inhibition: Introducing mutations in key enzymes, such as anthranilate synthase, to make them resistant to feedback inhibition by tryptophan. mdpi.com

Optimizing Transport: Modifying transporter systems to enhance the export of tryptophan and prevent its re-uptake. mdpi.com

Fermentation process optimization is also critical for maximizing yield. mdpi.commdpi.com This involves carefully controlling parameters such as pH, temperature, dissolved oxygen levels, and the feeding strategy for the primary carbon source, typically glucose. mdpi.com Fed-batch fermentation is a common strategy, and researchers have achieved high titers, with some engineered E. coli strains producing over 50 g/L of L-tryptophan. mdpi.com The biosynthesis of specific derivatives often involves introducing additional enzymatic steps into these high-producing host strains. nih.govresearchgate.net

Role in Disease Pathogenesis and Therapeutic Target Identification

This compound is a derivative of the essential amino acid L-tryptophan. The metabolism of tryptophan through its various pathways—primarily the kynurenine (B1673888) and serotonin (B10506) pathways—produces a host of bioactive molecules that are deeply implicated in human health and disease. frontiersin.orgnih.govnih.gov Alterations in these pathways are linked to the pathophysiology of numerous disorders, making the enzymes and metabolites of tryptophan metabolism attractive targets for therapeutic intervention.

Tryptophan metabolism is critically linked to brain function and neurological health. The serotonin pathway yields the neurotransmitter serotonin and the hormone melatonin (B1676174), while the kynurenine pathway produces several neuroactive compounds. nih.govnih.gov An imbalance in these pathways is a hallmark of many neurological and neurodegenerative conditions. frontiersin.orgdntb.gov.ua

For instance, in Alzheimer's disease (AD), certain tryptophan metabolites like quinolinic acid are neurotoxic and may contribute to disease progression by inducing oxidative stress and augmenting the toxicity of β-amyloid and tau proteins. mdpi.com Conversely, other metabolites, such as kynurenic acid (KYNA), can be neuroprotective by acting as an antagonist at N-methyl-D-aspartic acid (NMDA) receptors, thereby reducing excitotoxicity. nih.govmdpi.com The study of tryptophan derivatives is central to understanding these complex interactions and identifying potential therapeutic targets to restore metabolic balance in diseases like Alzheimer's, Parkinson's, and Huntington's disease. nih.govdntb.gov.ua

Table 1: Key Tryptophan Metabolites in Neurological Disorders

Metabolite Pathway Role in Neurological Disorders Reference
Serotonin Serotonin Neurotransmitter involved in mood, cognition; dysregulated in depression. nih.gov
Melatonin Serotonin Hormone regulating sleep-wake cycles; implicated in sleep disturbances associated with neurodegeneration. nih.gov
Kynurenic Acid (KYNA) Kynurenine Neuroprotective; NMDA receptor antagonist. nih.govmdpi.com
Quinolinic Acid (QUIN) Kynurenine Neurotoxic; NMDA receptor agonist, promotes oxidative stress. mdpi.com

The metabolism of tryptophan is a key checkpoint in immune regulation and has significant implications for cancer. nih.gov The enzyme indoleamine 2,3-dioxygenase (IDO1), which catalyzes the first and rate-limiting step of the kynurenine pathway, is a major focus in immuno-oncology. In the tumor microenvironment, upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine and other metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells, creating an immunosuppressive shield that allows the tumor to evade immune destruction. nih.gov

This compound itself has been investigated for potential antitumor activity against certain cancer cell lines. ontosight.ai Furthermore, derivatives like 1-methyl-tryptophan (1-MT) have been developed as inhibitors of the IDO1 enzyme. nih.gov By blocking this pathway, such inhibitors aim to restore anti-tumor immunity. The study of tryptophan esters and related molecules is therefore crucial for developing novel cancer immunotherapies. ontosight.ai

Research has demonstrated that this compound and other tryptophan derivatives possess direct biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai The compound has shown the ability to inhibit the growth of a range of microorganisms, making it a candidate for the development of new treatments for infectious diseases. ontosight.ai

The structural features of tryptophan, particularly the indole (B1671886) ring, are leveraged in the design of novel antimicrobial agents. For example, cationic surfactants synthesized from tryptophan and fatty acids have been developed as new antibacterial agents. nih.gov These amphiphilic molecules are designed to disrupt bacterial membranes, a mechanism of action that can be effective against drug-resistant bacteria. frontiersin.org Additionally, the anti-inflammatory activity of tryptophan methyl ester suggests its potential for treating inflammatory conditions. ontosight.ai

Table 2: Investigated Activities of this compound

Biological Activity Finding Potential Application Reference
Antimicrobial Inhibits the growth of certain microorganisms. Treatment of infectious diseases. ontosight.ai
Anti-inflammatory Found to exhibit anti-inflammatory activity. Treatment of inflammatory diseases. ontosight.ai

The chemical structure of this compound makes it a valuable building block in medicinal chemistry, particularly in the design of prodrugs. myskinrecipes.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. mdpi.com This strategy is often used to overcome undesirable properties of a parent drug, such as poor solubility, low bioavailability, or lack of target specificity. mdpi.com

Amino acids and their esters are frequently used as pro-moieties because they can improve a drug's aqueous solubility and utilize the body's natural amino acid transporter systems for enhanced absorption and targeted delivery. mdpi.com The synthesis of N-substituted L-tryptophan methyl esters is being explored for its potential in creating new pharmaceuticals. google.com By attaching a drug molecule to the tryptophan methyl ester scaffold, it may be possible to improve its delivery to specific tissues or cells, enhance its therapeutic efficacy, and reduce off-target toxicity. mdpi.com

Interdisciplinary Research Integrating Chemical Biology, Materials Science, and Bioengineering

The unique structure of this compound, derived from the essential amino acid tryptophan, positions it at the crossroads of several scientific disciplines. ontosight.ai Its indole side chain and reactive amino and ester groups make it a valuable building block in interdisciplinary research, particularly in the fields of chemical biology, materials science, and bioengineering.

In the realm of materials science and bioengineering, a significant area of research involves the use of tryptophan methyl ester derivatives to create advanced functional materials. nih.govtubitak.gov.tr One notable application is the development of cross-linked polymeric microbeads. These microbeads are synthesized through the copolymerization of N-methacryloyl-L-(+)-tryptophan methyl ester (MATrp) with a cross-linking agent like ethylene glycol dimethacrylate (EGDMA). nih.govresearchgate.net The resulting polymer possesses a high affinity for aromatic compounds due to hydrophobic and π-π stacking interactions between the indole rings of the tryptophan residues and target molecules. nih.gov

These functional polymeric microbeads have demonstrated significant potential in a variety of applications:

Heterogeneous Catalysis: The microbeads serve as durable and reusable catalysts for organic reactions in aqueous media. nih.govtubitak.gov.tr Their high surface area and the specific chemical environment provided by the tryptophan moieties facilitate reactions, with the key advantages of easy product isolation and catalyst reusability. nih.govresearchgate.net

Bioengineering and Environmental Remediation: The microbeads have been effectively used for the removal and solid-phase extraction of aromatic organic contaminants from aqueous solutions, addressing challenges in wastewater treatment. nih.gov

Drug Delivery Systems: The inherent biocompatibility of amino acid-based polymers, combined with their functional capabilities, makes them promising candidates for the development of novel drug delivery systems. nih.govresearchgate.net

The utility of these microbeads as a heterogeneous catalyst is exemplified in the green synthesis of 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitriles. The catalyst demonstrates high efficiency and can be reused multiple times without a significant loss of activity. nih.gov

Table 1: Synthesis of 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitriles using a Tryptophan Methyl Ester-Derived Polymeric Catalyst nih.gov
EntrySubstituent on IminochromeneYield (%)Reaction Time (h)
1H951
26-Br921
36-Cl892
48-OCH3911
56,8-diBr901.5
Reaction conditions: iminochromene (0.25 mmol), nitromethane (0.75 mmol), poly(EGDMA-MATrp) catalyst (5mg), in a Methanol (B129727):Water (5:1) solution. nih.gov

From a chemical biology perspective, tryptophan esters are utilized as precursors in the synthesis of complex molecules with potential therapeutic applications, such as benzodiazepine (B76468) receptor ligands. biosynth.com The parent amino acid, tryptophan, is a precursor to the neurotransmitter serotonin and the hormone melatonin. wikipedia.org This metabolic context underscores the importance of tryptophan derivatives in neurobiology and pharmacology. The esterification to form this compound is a key chemical modification that facilitates its use in further synthetic pathways or as a tool to study biological systems.

Challenges and Opportunities in Tryptophan Ester Research

While this compound and related compounds hold considerable promise, their research and application are not without challenges and offer significant opportunities for future exploration.

Challenges:

A major challenge lies in the complex biological roles of tryptophan metabolism. Tryptophan is metabolized primarily through the kynurenine pathway, which is implicated in numerous physiological and pathological processes, including immune response and cancer. wikipedia.org The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which catalyzes the rate-limiting step of this pathway, has been a major target for cancer immunotherapy. nih.gov However, the clinical development of IDO1 inhibitors has faced significant setbacks. For example, a large-scale phase III study of the IDO1 inhibitor epacadostat (B560056) in combination with an immune checkpoint inhibitor failed to show improved disease-free survival. nih.gov The reasons for this failure are complex, potentially involving insufficient target inhibition, improper patient selection, and a lack of understanding of the roles of other enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO). nih.gov These complexities in the broader tryptophan metabolic pathway present a significant hurdle for the development of therapies based on tryptophan derivatives, including its esters.

Another challenge relates to the synthesis and purification of tryptophan esters and their derivatives. Ensuring enantiomeric purity is crucial, as different enantiomers can have varied biological effects. researchgate.net Furthermore, concerns have historically been raised regarding impurities in L-tryptophan preparations, which were linked to eosinophilia-myalgia syndrome (EMS), highlighting the critical need for stringent quality control in the manufacturing of any tryptophan-based compound intended for biological research or therapeutic use. nih.gov

Opportunities:

Despite the challenges, the field of tryptophan ester research is ripe with opportunities. The unique physicochemical properties of the tryptophan indole ring, such as its ability to engage in hydrogen bonding and π–cation interactions, make it invaluable for designing molecules that interact with biological membranes and proteins. mdpi.com

Therapeutic Agent Development: There is a significant opportunity to leverage tryptophan esters to overcome biological barriers. For instance, the more lipid-soluble tryptophan ethyl ester has been used to bypass defective gastrointestinal amino acid transport in Hartnup disease, normalizing tryptophan levels in the serum and cerebrospinal fluid. researchgate.net This principle could be extended to the methyl ester and other derivatives to design prodrugs or delivery systems for various therapeutic agents targeting the central nervous system or other tissues with specific transport mechanisms.

Advanced Biomaterials: The successful use of tryptophan methyl ester derivatives in creating functional polymers opens avenues for designing more sophisticated biomaterials. nih.govresearchgate.net Future research could focus on creating "smart" materials that respond to specific biological stimuli, advanced biosensors, or more effective matrices for tissue engineering and regenerative medicine.

Catalysis and Green Chemistry: The development of recyclable, amino acid-based catalysts is a promising area of green chemistry. nih.gov Future work could expand the range of reactions catalyzed by these tryptophan-based polymers and improve their efficiency and selectivity, contributing to more sustainable chemical manufacturing processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-3-(1H-indol-3-yl)propanoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via esterification of tryptophan derivatives or prenylation reactions. For example, chiral ligands (e.g., compound 27b in ) can be used to control stereochemistry during alkylation steps. Reaction optimization includes adjusting solvent systems (e.g., PE/EtOAc for column chromatography) and temperature gradients to improve diastereomeric ratios. Yields up to 61% have been reported using these protocols .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. 1^1H-NMR (400 MHz) and 13^{13}C-NMR (101 MHz) in CDCl3_3 can resolve indole proton environments (δ 7.8–7.3 ppm) and ester carbonyl signals (~δ 169–177 ppm). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. Purity is assessed via HPLC with >98% thresholds .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in this compound derivatives during X-ray analysis?

  • Methodological Answer : Disordered solvent molecules (e.g., methanol/water mixtures) can complicate crystallography. Using the SQUEEZE algorithm in PLATON removes solvent contributions to electron density maps. SHELX programs (e.g., SHELXL for refinement) are employed to handle high-resolution data, with R factors <0.07 achievable via iterative model adjustments. Case studies show that data-to-parameter ratios >16:1 improve reliability .

Q. What methodological approaches are used to control stereoselectivity during the synthesis of indole-containing amino acid derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., 1,3-dioxoisoindolin-2-yl groups) and asymmetric catalysis are key. For instance, Pictet–Spengler reactions with aromatic aldehydes under trifluoroacetic acid (TFA) catalysis yield (1S,3S)-tetrahydro-β-carbolines with >90% enantiomeric excess. Diastereomeric ratios (e.g., 1:6 anti/syn in ) are monitored via chiral HPLC or NMR NOE experiments .

Q. How do researchers address contradictions in spectroscopic data for structurally similar indole derivatives?

  • Methodological Answer : Cross-validation using complementary techniques is essential. For example, 1^1H-13^{13}C HSQC NMR can resolve overlapping signals in crowded aromatic regions. If crystallographic data conflicts with NMR assignments (e.g., unexpected torsion angles), density functional theory (DFT) calculations reconcile discrepancies by modeling molecular conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.